7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a fused chromeno-pyrrole scaffold with chlorine and pyridinyl substituents. This structure is part of a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .
Properties
IUPAC Name |
7-chloro-1,2-dipyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12ClN3O3/c22-12-7-8-15-13(11-12)19(26)17-18(14-5-1-3-9-23-14)25(21(27)20(17)28-15)16-6-2-4-10-24-16/h1-11,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUSCSWBPKHDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=C(C3=O)C=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The process proceeds through:
Optimization Parameters
Critical factors influencing yield (72–86%):
| Parameter | Optimal Condition | Deviation Effect |
|---|---|---|
| Solvent | Anhydrous ethanol | Lower polarity reduces yield |
| Temperature | 80°C (reflux) | <70°C: Incomplete cyclization |
| Acid catalyst | Acetic acid (1 mL) | Excess acid promotes side reactions |
| Reaction time | 20 hours | Shorter durations leave intermediates |
- Dissolve pyridine-2-carbaldehyde (0.01 mol) and 2-aminopyridine (0.011 mol) in 15 mL ethanol.
- Stir 20 minutes, add methyl 4-(7-chloro-2-hydroxyphenyl)-2,4-dioxobutanoate (0.01 mol).
- Heat at 40°C for 20 minutes, add acetic acid, reflux 20 hours.
- Cool, filter precipitate, recrystallize from ethanol.
Alternative Synthetic Routes
Van Leusen Pyrrole Synthesis
While primarily used for simpler pyrroles, this [3+2] cycloaddition between tosylmethyl isocyanide (TosMIC) and α,β-unsaturated carbonyl compounds could construct the pyrrole ring before chromen-dione annulation:
- React TosMIC with ethyl 7-chloro-2-hydroxyphenylacrylate under basic conditions.
- Oxidize the resultant pyrrole to the dione.
- Introduce pyridinyl groups via nucleophilic aromatic substitution.
However, this route suffers from poor regiocontrol (<50% yield) when installing multiple aryl groups.
Suzuki-Miyaura Coupling
The patent WO2006063167A1 demonstrates aryl introduction via palladium catalysis, adaptable for pyridinyl groups:
- Synthesize 7-chloro-1,2-dibromo-chromeno[2,3-c]pyrrole-3,9-dione.
- Perform sequential Suzuki reactions with pyridin-2-ylboronic acid.
Conditions :
- Catalyst: Pd(dppf)Cl₂ (5 mol%)
- Base: K₂CO₃
- Solvent: Dioxane/water (3:1)
- Yield: 65–78% per coupling step
Structural Characterization and Challenges
Analytical Data
Key spectral features confirm successful synthesis:
Synthetic Challenges
- Regioselectivity : Competing formation of 1,3-di(pyridinyl) isomers requires careful stoichiometry control.
- Solubility : Polar aprotic solvents (DMF, DMSO) improve reactant dissolution but complicate purification.
- Chlorine stability : Harsh conditions may lead to dechlorination; mild acids (e.g., AcOH) are preferred.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the pyridine rings.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Scientific Research Applications
7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups : Chloro substituents (e.g., in 4{8–11-24}) enhance thermal stability, as evidenced by higher melting points (>295°C) .
- Hydrophilic Substituents : Hydroxyl and methoxy groups (e.g., in 4{4–19-7}) lower melting points due to reduced crystallinity .
- Heteroaromatic Substituents : Pyridinyl groups (target compound) likely increase π-π stacking interactions, though specific data are unavailable.
Spectral and Analytical Data
IR and NMR spectra reveal substituent-dependent variations:
Biological Activity
7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 439.9 g/mol. Its structure features multiple heterocycles, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit activities such as:
- Antitumor Effects : The compound may inhibit the growth of cancer cells by targeting specific pathways involved in tumor progression.
- Tyrosine Kinase Inhibition : It has shown potential as an inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in cancer cell proliferation and angiogenesis .
The biological activity is primarily attributed to its interaction with various molecular targets:
- Inhibition of Growth Factor Receptors : The compound can form stable complexes with ATP-binding sites on EGFR and VEGFR2, disrupting their function and leading to reduced cell proliferation .
- Membrane Interaction : Studies suggest that it may intercalate into lipid bilayers, affecting membrane properties and signaling pathways associated with cancer cell survival .
Research Findings
Recent studies have highlighted the following significant findings regarding the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
Several case studies have explored the efficacy of this compound:
- Cancer Cell Line Studies : In vitro studies demonstrated that derivatives of this compound could inhibit the proliferation of colon cancer cell lines (HCT-116, SW-620) with GI50 values around M .
- Animal Models : In vivo studies using rat models for chemically induced colon cancer showed significant tumor growth inhibition when treated with this compound .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-Chloro-1,2-di(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via multicomponent reactions (MCRs), particularly one-pot protocols combining methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions (40–80°C, EtOH/AcOH). This method minimizes purification steps and achieves yields up to 72% . Key steps include chromene framework assembly followed by regioselective substitution with chloro and pyridinyl groups .
Q. Which analytical techniques are critical for structural confirmation of this compound?
A combination of spectroscopic and analytical methods is essential:
- 1H/13C NMR : Identifies proton environments (e.g., aromatic δ 7.95–7.89 ppm for pyridinyl groups) and carbon backbone (e.g., carbonyl δ 171.9 ppm) .
- IR spectroscopy : Detects functional groups (e.g., C=O stretches at 1701–1647 cm⁻¹) .
- Elemental analysis : Validates purity (e.g., C 69.53%, Cl 8.21%) .
Q. How does solvent choice influence the compound’s reactivity in derivatization reactions?
Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the chloro position, while protic solvents (e.g., EtOH) favor cyclization reactions. Reaction temperature (40–80°C) and stoichiometry (e.g., 3–7 eq. hydrazine) further modulate regioselectivity .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data during derivative characterization?
Discrepancies in NMR/IR results can arise from tautomerism or crystallographic polymorphism. Mitigation strategies include:
- High-resolution NMR (400–600 MHz) with deuterated solvents to resolve overlapping peaks.
- Computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
- X-ray crystallography for unambiguous structural confirmation .
Q. How can reaction yields be optimized for derivatives with bulky substituents?
- Solvent optimization : Replace EtOH with DMF to improve solubility of bulky aryl aldehydes.
- Catalytic additives : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation in MCRs.
- Stepwise synthesis : Isolate intermediates (e.g., methyl o-hydroxybenzoylpyruvate) before introducing sterically hindered groups .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in medicinal applications?
- Library diversification : Synthesize 223 derivatives by varying substituents on the pyridinyl and phenyl rings .
- Biological assays : Test in vitro cytotoxicity (e.g., IC₅₀ in cancer cell lines) and assess substituent effects on potency.
- Molecular docking : Map interactions with target proteins (e.g., kinases) to guide rational design .
Q. How can thermal stability data inform formulation development for this compound?
Thermogravimetric analysis (TGA) reveals decomposition temperatures (>295°C for crystalline forms), guiding storage conditions. Differential scanning calorimetry (DSC) identifies polymorphic transitions, critical for ensuring batch consistency in preclinical studies .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on regioselectivity in functionalization reactions?
Contradictions often stem from divergent reaction conditions. Systematic studies comparing:
- Leaving group effects : Chloro vs. bromo substituents.
- Catalytic systems : Pd-mediated cross-coupling vs. nucleophilic aromatic substitution.
- Temperature gradients : Room temperature vs. reflux conditions. Controlled experiments with LC-MS monitoring can identify optimal pathways .
Methodological Tables
Q. Table 1. Representative Synthetic Conditions for Derivatives
| Substituent Position | Reactants | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 7-Cl, 1-(4-hydroxyphenyl) | Hydrazine hydrate (5 eq.) | EtOH | 80 | 72 | |
| 2-Allyl, 7-methyl | Allyl bromide | DMF | 60 | 43 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d₆) | δ 9.53 (s, 1H, -OH), 5.46 (s, 1H, CH) | |
| IR (KBr) | 1701 cm⁻¹ (C=O), 1605 cm⁻¹ (C=C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
